Betulin 28-acetate
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Overview
Description
28-Acetylbetulin is a derivative of betulin, a naturally occurring lupane-type pentacyclic triterpene found in the outer bark of birch trees (Betula species). Betulin and its derivatives, including 28-acetylbetulin, are known for their diverse biological activities and potential therapeutic applications. 28-Acetylbetulin is particularly noted for its role as a starting compound in the synthesis of various biologically active derivatives .
Mechanism of Action
Target of Action
28-Acetylbetulin, also known as Betulin 28-acetate, is a derivative of betulin, a lupane-type pentacyclic triterpene It’s known that betulin and its derivatives have been studied for their antitumor, antibacterial, and antiviral activities .
Mode of Action
The mode of action of 28-Acetylbetulin is based on its interaction with key components of signaling pathways associated with proliferation, migration, interleukins, and others
Biochemical Pathways
28-Acetylbetulin affects various biochemical pathways. Its mechanism of action is based on the inhibition of key components of signaling pathways associated with proliferation, migration, interleukins, and others
Pharmacokinetics
It’s known that due to its poor bioavailability, betulin is subjected to chemical modifications, obtaining derivatives with enhanced pharmacological and pharmacokinetic properties .
Result of Action
It’s known that the cytotoxic effects of 28-acetylbetulin have been tested against different cancer cell lines .
Action Environment
It’s known that the method of synthesis and substituents significantly influence the effect on cells .
Biochemical Analysis
Biochemical Properties
28-Acetylbetulin plays a significant role in biochemical reactions. It inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 production by 55.9% and 69.5%, respectively, in RAW 264.7 cells
Cellular Effects
28-Acetylbetulin has been shown to induce cytotoxicity in a variety of cancer cells, including A549, HT-29, and MCF-7 cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 28-Acetylbetulin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 28-Acetylbetulin can be synthesized from betulin through a selective acetylation process. The primary hydroxyl group at the C-28 position of betulin is acetylated using acetic anhydride in the presence of imidazole as a catalyst in dry chloroform. This reaction yields 28-acetylbetulin as the primary product .
Industrial Production Methods: While specific industrial production methods for 28-acetylbetulin are not extensively documented, the process generally involves the extraction of betulin from birch bark followed by chemical modification. The extraction is typically performed using organic solvents such as ethanol, chloroform, or acetone .
Chemical Reactions Analysis
Types of Reactions: 28-Acetylbetulin undergoes various chemical reactions, including:
Esterification: Reaction with acrylic acid under Steglich esterification conditions to produce 3-alkenyl betulin derivatives.
Substitution: Introduction of different functional groups at the C-3 position to create new derivatives with enhanced biological activities.
Common Reagents and Conditions:
Esterification: Acrylic acid, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Substitution: Various acids and anhydrides, depending on the desired functional group.
Major Products Formed:
3-Alkenyl Betulin Derivatives: Formed through esterification reactions.
3,28-Substituted Betulin Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Potential applications in the development of new pharmaceuticals and bioactive agents.
Comparison with Similar Compounds
Betulin: The parent compound from which 28-acetylbetulin is derived.
Betulinic Acid: Another derivative of betulin with notable anticancer properties.
3,28-Diacetylbetulin: A derivative with acetyl groups at both the C-3 and C-28 positions.
Uniqueness of 28-Acetylbetulin: 28-Acetylbetulin is unique due to its selective acetylation at the C-28 position, which allows for further functionalization at the C-3 position. This selective modification enhances its potential for the synthesis of new derivatives with diverse biological activities .
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHMMQVMNVWPV-VFUWXHBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.